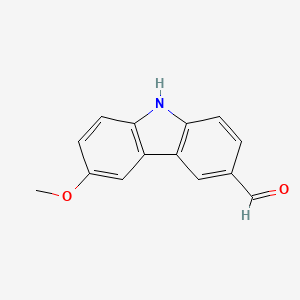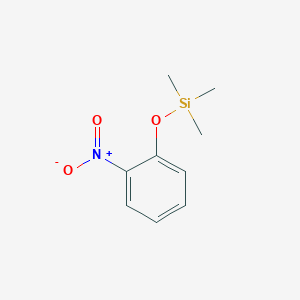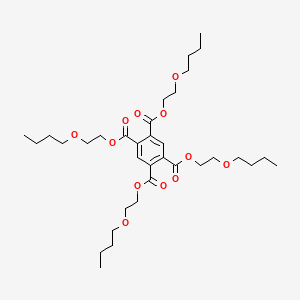
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate
説明
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate (TBBC) is a versatile organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. TBBC is a tetraester derivative of benzene and is widely used as a ligand in coordination chemistry, as well as a building block in the synthesis of various organic compounds.
作用機序
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate acts as a chelating ligand, forming stable complexes with metal ions. The mechanism of action of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate depends on the specific application and the metal ion involved. In catalysis, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can enhance the activity and selectivity of heterogeneous catalysts by stabilizing the metal ions and controlling their coordination environment. In drug delivery, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can form stable complexes with metal ions, which can be used to encapsulate drugs and target specific cells or tissues.
Biochemical and physiological effects:
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can be used to encapsulate drugs and deliver them to cancer cells, resulting in improved efficacy and reduced side effects. Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI), due to its ability to form stable complexes with gadolinium ions.
実験室実験の利点と制限
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can be challenging to work with due to its low solubility in water and some organic solvents. Additionally, the synthesis of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can be time-consuming and may require specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate. One area of interest is the development of new Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate-based ligands for use in catalysis and materials science. Additionally, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate could be further investigated for its potential as a drug delivery system, particularly for targeted cancer therapy. Finally, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate could be explored for its potential as a contrast agent in MRI, with the goal of improving imaging resolution and reducing side effects.
科学的研究の応用
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable pore size. In catalysis, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been used as a chelating ligand in the preparation of heterogeneous catalysts for various reactions, such as olefin epoxidation and hydrogenation. In biomedical research, Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with metal ions and its biocompatibility.
特性
IUPAC Name |
tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O12/c1-5-9-13-39-17-21-43-31(35)27-25-29(33(37)45-23-19-41-15-11-7-3)30(34(38)46-24-20-42-16-12-8-4)26-28(27)32(36)44-22-18-40-14-10-6-2/h25-26H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWSBUNROSSJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC(=C(C=C1C(=O)OCCOCCCC)C(=O)OCCOCCCC)C(=O)OCCOCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561028 | |
| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109348-76-7 | |
| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




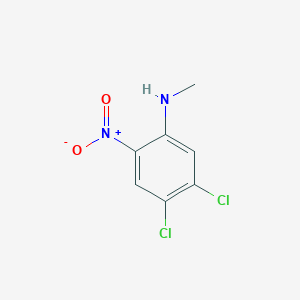

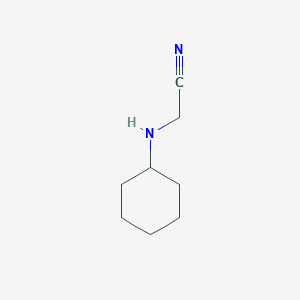
![(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B3045451.png)
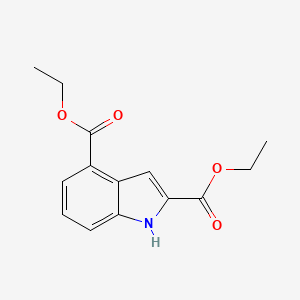
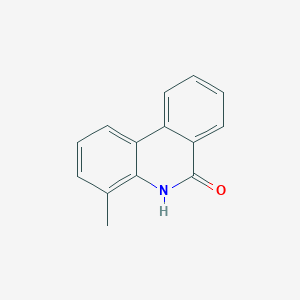
![Magnesium, chloro[(dimethylphenylsilyl)methyl]-](/img/structure/B3045457.png)
![Benzene, 1-methyl-3-[(4-methylphenyl)thio]-](/img/structure/B3045458.png)
